(E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine
Overview
Description
(E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
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Starting Materials
- 4-Ethoxybenzaldehyde
- 7-Nitro-9H-fluoren-2-amine
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Reaction Conditions
- Solvent: Common solvents include ethanol or methanol.
- Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid can be used.
- Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the imine bond to an amine.
Substitution: Replacement of the ethoxy group with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-Ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group and fluorenyl group could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Methoxyphenyl)-N-(7-nitro-9H-fluoren-2-YL)methanimine: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-1-(4-Ethoxyphenyl)-N-(9H-fluoren-2-YL)methanimine: Lacks the nitro group, which may affect its reactivity and applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(7-nitro-9H-fluoren-2-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-2-27-20-7-3-15(4-8-20)14-23-18-5-9-21-16(12-18)11-17-13-19(24(25)26)6-10-22(17)21/h3-10,12-14H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYFYJZZEUOTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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